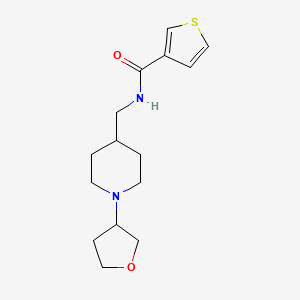![molecular formula C16H21NO4S B2813958 (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1421587-50-9](/img/structure/B2813958.png)
(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic structure, possibly through a cyclization reaction. The styrylsulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic backbone, with the styrylsulfonyl group attached at the 4-position. The presence of oxygen and nitrogen atoms in the rings would likely have a significant impact on the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonyl group is typically quite stable but can participate in certain reactions under the right conditions. The spirocyclic structure could also undergo reactions, particularly at the positions adjacent to the oxygen and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the sulfonyl group could enhance its solubility in polar solvents. The spirocyclic structure could impact its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Prins Cascade Cyclization : A novel Prins cascade process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through the coupling of aldehydes with specific sulfonamide has been developed. This method marks the first report of synthesizing spiromorpholinotetrahydropyran derivatives via Prins bicyclization, indicating the potential of these compounds in complex molecular construction (Reddy et al., 2014).
Spirocyclic Derivatives for Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been used in the synthesis of new ciprofloxacin derivatives to explore their antibacterial properties. Despite a narrower activity spectrum compared to ciprofloxacin, some compounds showed distinct activity against specific bacterial strains, demonstrating the application of spirocyclic derivatives in developing antibacterial agents (Lukin et al., 2022).
Material Science and Electrochemistry
- Ionic Liquid Electrolytes for Lithium Metal Batteries : A binary ionic liquid electrolyte system, including a compound with a 2-oxo-3,9-dioxa-6-azonia-spiro[5.5]undecane structure, was investigated for its effects on battery cycling behavior and dendrite growth suppression in lithium metal batteries. This research suggests the potential of such compounds in improving the safety and efficiency of lithium batteries (Lane et al., 2010).
Pharmacological Properties
- HIV-1 Integrase Inhibitory Activity : Spiroundecane derivatives, including 2,4-dioxaspiro[5.5]undecane ketone and 2,4-dioxa-spiro[5.5]undec-8-ene, were synthesized and evaluated for their inhibitory activity against HIV-1 integrase. These compounds have shown potential as novel chemotypes for developing integrase inhibitors, highlighting their relevance in antiviral research (Shults et al., 2007).
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, further studies could explore its pharmacological effects and potential for development into a therapeutic agent. If it’s used in materials or chemical processes, research could focus on optimizing its synthesis and exploring new applications .
Eigenschaften
IUPAC Name |
4-[(E)-2-phenylethenyl]sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-22(19,13-6-15-4-2-1-3-5-15)17-9-12-21-16(14-17)7-10-20-11-8-16/h1-6,13H,7-12,14H2/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYDPLWDEWVZJY-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)
![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

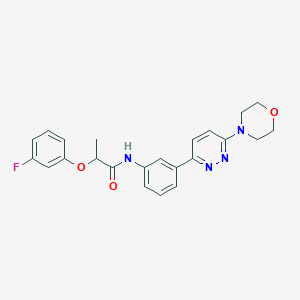
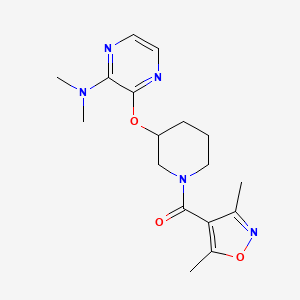

![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)
![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)
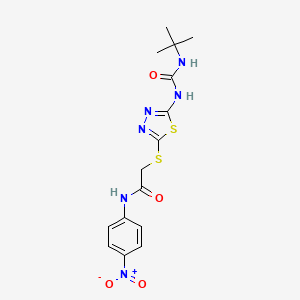
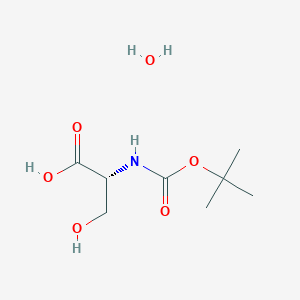
![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)
